
N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Methamphetamine or crystal meth, which is a highly addictive illegal drug. However,
Mechanism of Action
N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to an increase in energy, alertness, and focus.
Biochemical and physiological effects:
N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride has been shown to have a wide range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. The compound also has appetite suppressant properties and can lead to weight loss.
Advantages and Limitations for Lab Experiments
N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride has several advantages and limitations for use in lab experiments. The compound is a potent and selective stimulant of the central nervous system, making it an ideal tool for studying the effects of dopamine and norepinephrine on the brain. However, the compound's highly addictive nature and potential for abuse make it difficult to use in experiments involving humans.
Future Directions
There are several future directions for research involving N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride. One area of research is the development of new compounds that have similar effects on the brain but with fewer side effects and less potential for abuse. Another area of research is the development of new therapeutic applications for the compound, such as its potential use in the treatment of depression and other mood disorders.
Conclusion:
In conclusion, N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride is a compound that has been extensively studied for its potential applications in scientific research. While the compound is commonly associated with its illegal drug use, it has many potential therapeutic applications and can be a valuable tool for studying the effects of dopamine and norepinephrine on the brain. Further research in this area is needed to fully understand the compound's potential applications and limitations.
Synthesis Methods
The synthesis of N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are ephedrine or pseudoephedrine, which are readily available over-the-counter medications. The synthesis involves the reduction of ephedrine or pseudoephedrine to methamphetamine followed by a reaction with hydrochloric acid to produce the hydrochloride salt form of the compound.
Scientific Research Applications
N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been used as a tool to study the effects of dopamine and norepinephrine on the brain and has been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
properties
CAS RN |
150231-96-2 |
|---|---|
Product Name |
N-Methyl-N-((4-(1-methyl-1-phenylethyl)phenyl)methyl)-1-naphthalenemethanamine hydrochloride |
Molecular Formula |
C28H30ClN |
Molecular Weight |
416 g/mol |
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)-1-[4-(2-phenylpropan-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C28H29N.ClH/c1-28(2,25-13-5-4-6-14-25)26-18-16-22(17-19-26)20-29(3)21-24-12-9-11-23-10-7-8-15-27(23)24;/h4-19H,20-21H2,1-3H3;1H |
InChI Key |
QWAOBEXYXJCOCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)CN(C)CC3=CC=CC4=CC=CC=C43.Cl |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)CN(C)CC3=CC=CC4=CC=CC=C43.Cl |
Other CAS RN |
150231-96-2 |
synonyms |
SDZ SBA 586 SDZ SBA-586 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
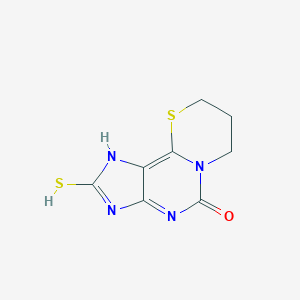
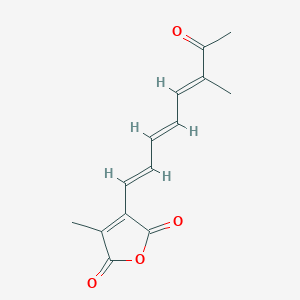
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)
![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)

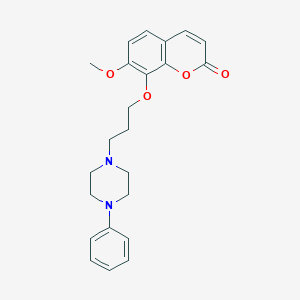
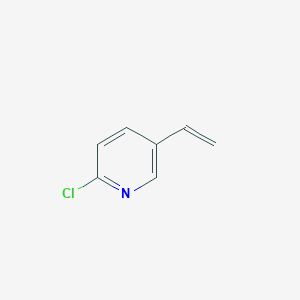
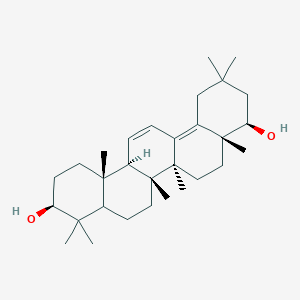



![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)